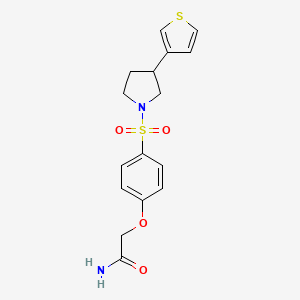![molecular formula C11H13ClN2O3S B2530878 N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide CAS No. 1210991-38-0](/img/structure/B2530878.png)
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain.
Mécanisme D'action
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide reduces the excitatory effects of glutamate, which can lead to neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the loss of dopaminergic neurons in animal models of Parkinson's disease, which suggests a neuroprotective effect. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy, which suggests an anticonvulsant effect. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are a number of potential future directions for research on N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Further research is needed to determine the optimal dosing and administration of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide for these conditions. Another area of interest is the development of more selective mGluR1 antagonists with longer half-lives, which may have improved therapeutic potential. Finally, research is needed to further elucidate the mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide and its effects on glutamate neurotransmission.
Méthodes De Synthèse
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to form N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. The purity of the compound can be confirmed by NMR spectroscopy and HPLC analysis.
Applications De Recherche Scientifique
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy by reducing seizure activity.
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-6-5-9(7-13-10)18(16,17)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOLRWIYNEYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)
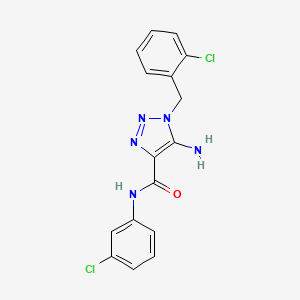
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
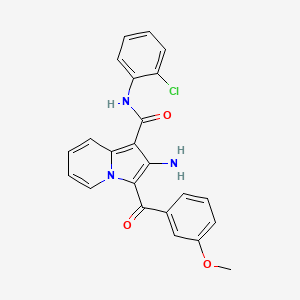
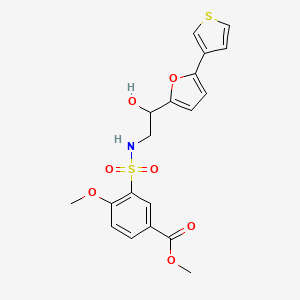
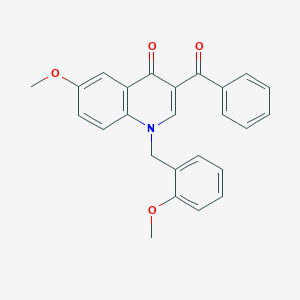
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
